![molecular formula C14H10F3N3O B400320 N'-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE](/img/structure/B400320.png)
N'-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between 4-(trifluoromethyl)benzaldehyde and pyridine-4-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity The use of automated reactors and controlled reaction conditions ensures consistent product quality
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE
- N’-[(E)-[4-FLUOROPHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust and stable chemical entities.
Properties
Molecular Formula |
C14H10F3N3O |
|---|---|
Molecular Weight |
293.24g/mol |
IUPAC Name |
N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)12-3-1-10(2-4-12)9-19-20-13(21)11-5-7-18-8-6-11/h1-9H,(H,20,21)/b19-9+ |
InChI Key |
UNITXRAYZDCKIU-DJKKODMXSA-N |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)C(F)(F)F |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)C(F)(F)F |
solubility |
27.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


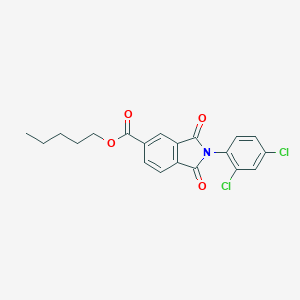
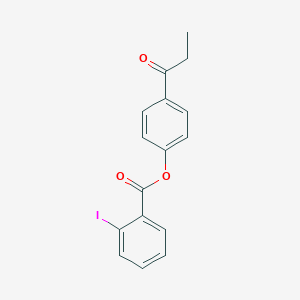
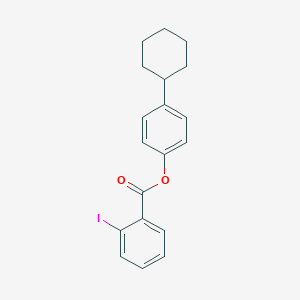
![[2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate](/img/structure/B400240.png)
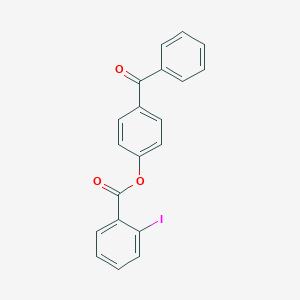

![2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B400247.png)
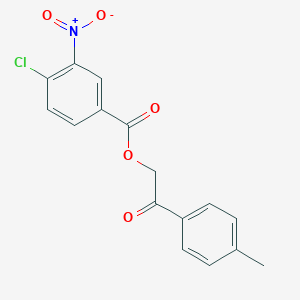

![methyl 7-{[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}heptanoate](/img/structure/B400253.png)
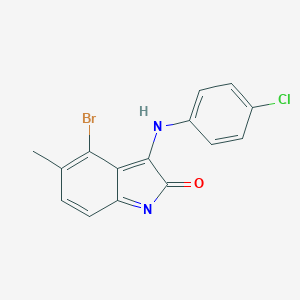
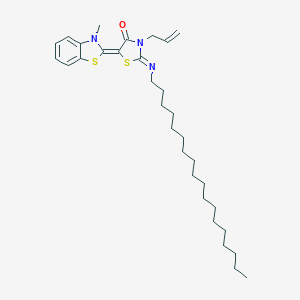
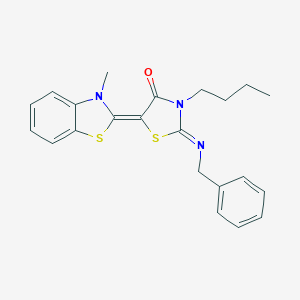
![N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B400260.png)
